molecular formula C10H9ClFN3O B15095203 (4-Chloro-3-fluorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine

(4-Chloro-3-fluorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine

Cat. No.: B15095203
M. Wt: 241.65 g/mol
InChI Key: KNLSOPFXUOKYSV-UHFFFAOYSA-N
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Description

(4-Chloro-3-fluorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine is a chemical compound that belongs to the class of aromatic amines It features a complex structure with a 4-chloro-3-fluorophenyl group attached to a 5-methyl-1,2,4-oxadiazol-3-yl moiety via a methanamine linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-3-fluorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine typically involves multiple steps. One common approach is to start with the preparation of the 5-methyl-1,2,4-oxadiazole ring, which can be synthesized through the cyclization of appropriate precursors under controlled conditions. The 4-chloro-3-fluorophenyl group can be introduced via a substitution reaction using suitable halogenated precursors. The final step involves the formation of the methanamine linker, which can be achieved through reductive amination or other suitable methods.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents, reagents, and reaction conditions is critical to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-3-fluorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated products.

Scientific Research Applications

(4-Chloro-3-fluorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound can be utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (4-Chloro-3-fluorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary and are typically elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    (4-Chloro-3-fluorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine: can be compared with other aromatic amines and oxadiazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C10H9ClFN3O

Molecular Weight

241.65 g/mol

IUPAC Name

(4-chloro-3-fluorophenyl)-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine

InChI

InChI=1S/C10H9ClFN3O/c1-5-14-10(15-16-5)9(13)6-2-3-7(11)8(12)4-6/h2-4,9H,13H2,1H3

InChI Key

KNLSOPFXUOKYSV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NO1)C(C2=CC(=C(C=C2)Cl)F)N

Origin of Product

United States

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